2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H8Cl2F2O. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol typically involves the reaction of 2,4-difluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)ketone.
Reduction: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)methanol.
Substitution: Formation of 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)amine or 2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)thiol.
Scientific Research Applications
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chlorine and fluorine atoms may enhance its binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(2,4-difluorophenyl)ethanol
- 2,2-Dichloro-1-(3-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxyl group provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H8Cl2F2O |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,4-difluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl2F2O/c1-4-6(12)3-2-5(7(4)13)8(14)9(10)11/h2-3,8-9,14H,1H3 |
InChI Key |
AROXNLKFDIVBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
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